![molecular formula C3H7N3O3S B153984 N-[(2z)-1,3-Oxazolidin-2-Ylidene]sulfuric Diamide CAS No. 136810-62-3](/img/structure/B153984.png)
N-[(2z)-1,3-Oxazolidin-2-Ylidene]sulfuric Diamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2z)-1,3-Oxazolidin-2-Ylidene]sulfuric Diamide, commonly known as Oxyma, is a chemical compound used in organic synthesis as a coupling reagent. It is a white crystalline powder that is soluble in water and organic solvents. Oxyma is widely used in scientific research, particularly in the field of organic chemistry, due to its ability to facilitate peptide bond formation and other chemical reactions.
Mecanismo De Acción
Oxyma works by activating carboxylic acids through the formation of an oxyma ester intermediate. This intermediate is highly reactive and can easily undergo nucleophilic attack by amines, resulting in the formation of a peptide bond. Oxyma also helps to prevent unwanted side reactions by stabilizing the intermediate and preventing it from reacting with other molecules.
Efectos Bioquímicos Y Fisiológicos
Oxyma is not known to have any significant biochemical or physiological effects. It is a relatively stable compound that is not metabolized by the body. However, it is important to handle Oxyma with care, as it can be harmful if ingested or inhaled.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Oxyma has several advantages for lab experiments, including its ease of use, cost-effectiveness, and high reactivity. It is also compatible with a wide range of solvents and can be used in both aqueous and organic environments. However, Oxyma has some limitations, including the potential for side reactions and the need for careful handling due to its toxicity.
Direcciones Futuras
There are several potential future directions for the use of Oxyma in scientific research. One area of interest is the development of new coupling reagents that are more efficient and have fewer side reactions. Another direction is the use of Oxyma in the synthesis of more complex biomolecules, such as proteins and nucleic acids. Additionally, Oxyma may have potential applications in the development of new drugs and therapies, particularly in the field of peptide-based therapeutics.
Métodos De Síntesis
Oxyma can be synthesized through a simple reaction between ethyl chloroformate and hydroxylamine sulfate. The resulting product is then purified through recrystallization. The synthesis method is relatively easy and cost-effective, making Oxyma a popular choice for many organic chemists.
Aplicaciones Científicas De Investigación
Oxyma is commonly used in scientific research as a coupling reagent for peptide synthesis. It facilitates peptide bond formation by activating carboxylic acids and promoting nucleophilic attack by amines. This process is essential for the synthesis of peptides, which are important biomolecules used in many biological studies.
Propiedades
Número CAS |
136810-62-3 |
|---|---|
Nombre del producto |
N-[(2z)-1,3-Oxazolidin-2-Ylidene]sulfuric Diamide |
Fórmula molecular |
C3H7N3O3S |
Peso molecular |
165.17 g/mol |
Nombre IUPAC |
2-(sulfamoylamino)-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C3H7N3O3S/c4-10(7,8)6-3-5-1-2-9-3/h1-2H2,(H,5,6)(H2,4,7,8) |
Clave InChI |
DZVNFECQEPNTMT-UHFFFAOYSA-N |
SMILES |
C1COC(=N1)NS(=O)(=O)N |
SMILES canónico |
C1COC(=N1)NS(=O)(=O)N |
Sinónimos |
Sulfamide, (4,5-dihydro-2-oxazolyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




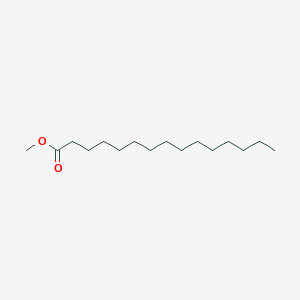
![7',19'-Bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]spiro[2-benzofuran-3,13'-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-1-one](/img/structure/B153904.png)
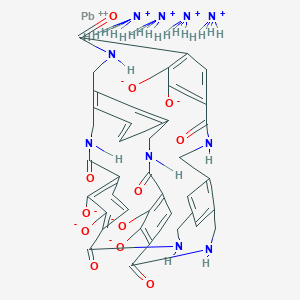
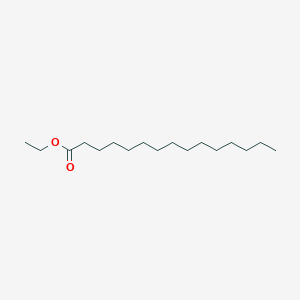
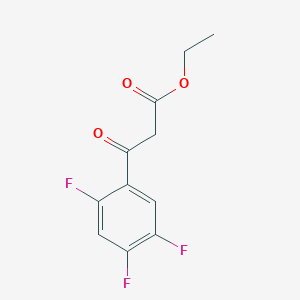
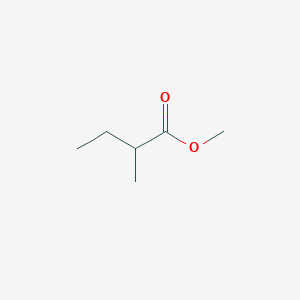
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-12-Acetyloxy-1,2,4-trihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoate](/img/structure/B153920.png)
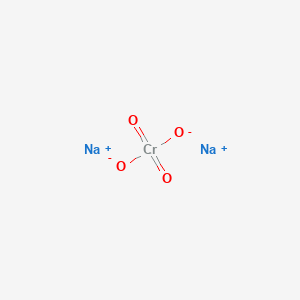
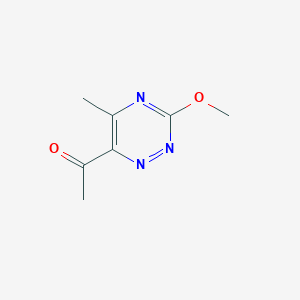
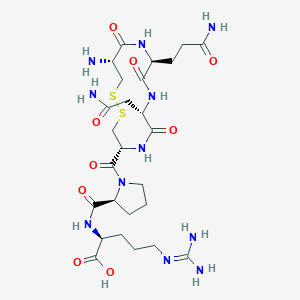
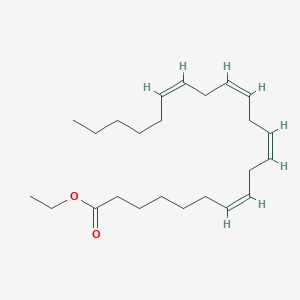
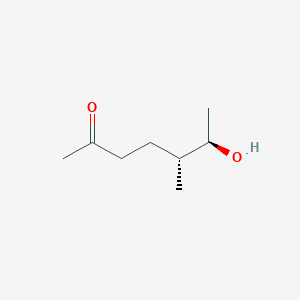
![2,6-Dimethyl-1-oxaspiro[2.5]oct-5-ene](/img/structure/B153936.png)